molecular formula C21H28INO3 B14080341 Diethyl(2-hydroxyethyl)methylammonium iodide benzilate CAS No. 2424-72-8

Diethyl(2-hydroxyethyl)methylammonium iodide benzilate

Cat. No.: B14080341
CAS No.: 2424-72-8
M. Wt: 469.4 g/mol
InChI Key: VEHNMLARGMAIOK-UHFFFAOYSA-M
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Description

Diethyl(2-hydroxyethyl)methylammonium iodide benzilate is a chemical compound with the molecular formula C21H28NO3I. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a benzilate group, which imparts unique properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl(2-hydroxyethyl)methylammonium iodide benzilate typically involves the reaction of diethyl(2-hydroxyethyl)methylammonium iodide with benzilic acid. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Diethyl(2-hydroxyethyl)methylammonium iodide benzilate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The benzilate group can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various oxidized, reduced, and substituted derivatives of the original compound.

Scientific Research Applications

Diethyl(2-hydroxyethyl)methylammonium iodide benzilate has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Diethyl(2-hydroxyethyl)methylammonium iodide benzilate involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Diethyl(2-hydroxyethyl)methylammonium iodide benzilate include:

  • Diethyl(2-hydroxyethyl)methylammonium iodide
  • Benzilic acid derivatives
  • Other quaternary ammonium compounds

Uniqueness

This compound is unique due to the presence of both the benzilate group and the quaternary ammonium structure. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

2424-72-8

Molecular Formula

C21H28INO3

Molecular Weight

469.4 g/mol

IUPAC Name

diethyl-[2-(2-hydroxy-2,2-diphenylacetyl)oxyethyl]-methylazanium;iodide

InChI

InChI=1S/C21H28NO3.HI/c1-4-22(3,5-2)16-17-25-20(23)21(24,18-12-8-6-9-13-18)19-14-10-7-11-15-19;/h6-15,24H,4-5,16-17H2,1-3H3;1H/q+1;/p-1

InChI Key

VEHNMLARGMAIOK-UHFFFAOYSA-M

Canonical SMILES

CC[N+](C)(CC)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O.[I-]

Related CAS

13473-61-5 (Parent)

Origin of Product

United States

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